![molecular formula C19H28O B11994993 3-Oxo-delta4-steroid](/img/structure/B11994993.png)
3-Oxo-delta4-steroid
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Overview
Description
3-Oxo-delta4-steroid is a type of steroid characterized by the presence of a 3-oxo group and a double bond between the fourth and fifth carbon atoms in the steroid backbone. This structural feature is common in many biologically active steroids, including hormones and intermediates in steroid biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-oxo-delta4-steroids typically involves the fermentation of the corresponding 3-oxo-delta4-steroid, saturated in the 1,2-position, with a living culture of Arthrobacter simplex in the presence of cobalt(II) ions . The reaction conditions include maintaining a concentration of 0.04 g to 0.12 g of cobalt(II) ions per liter of culture broth .
Industrial Production Methods
Industrial production methods for 3-oxo-delta4-steroids often involve large-scale fermentation processes using optimized strains of microorganisms and controlled environmental conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-delta4-steroids undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the double bond or the 3-oxo group.
Substitution: Replacement of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the 3-oxo group can yield 3-hydroxy-delta4-steroids, while oxidation can produce more complex steroidal structures .
Scientific Research Applications
Endocrinological Applications
Bile Acid Synthesis Disorders
One of the primary applications of 3-oxo-delta4-steroids is in the treatment of bile acid synthesis disorders, such as Δ4-3-oxosteroid-5β-reductase deficiency. In a study involving twelve patients, oral bile acid replacement therapy with chenodeoxycholic acid (CDCA) was evaluated. The results indicated significant clinical and biochemical improvements, demonstrating that CDCA effectively reduces atypical hepatotoxic 3-oxo-delta4 bile acids in patients with this deficiency .
Parameter | Before Treatment | After Treatment (CDCA) |
---|---|---|
Serum Biochemistry Improvement | Variable | Significant |
Urinary Excretion of Atypical Bile Acids | High | Reduced |
Biosynthetic Pathways
Intermediate in Ecdysteroid Biosynthesis
Research has shown that certain 3-oxo-delta4-steroids serve as intermediates in the biosynthesis of ecdysteroids in arthropods. In vitro studies demonstrated that synthesized 3-oxo-delta4-steroids were converted into ecdysteroids such as ecdysone and 25-deoxyecdysone when incubated with crab moulting gland cells . This finding highlights the role of these compounds in hormonal regulation during molting processes.
Pharmaceutical Development
Steroid Conjugates for Bioimaging
Recent advancements have seen the development of steroid-coumarin conjugates that utilize 3-oxo-delta4-steroid structures for bioimaging applications. These conjugates exhibit unique self-assembly properties and selective localization within lipid droplets, making them potential candidates for targeted drug delivery systems .
Compound Type | Self-Assembly Behavior | Cell Membrane Localization |
---|---|---|
Steroid-Coumarin Conjugates | J-aggregates observed | High selectivity for lipid droplets |
Enzymatic Studies
Enzyme Interaction and Mechanism
Studies on enzyme kinetics related to 3-oxo-delta4-steroids have revealed important insights into their metabolism. For example, investigations into delta 5–4–3-oxo steroid isomerases have provided a model for understanding how these compounds interact with specific enzymes, which is critical for developing inhibitors or enhancers of steroid metabolism .
Research Innovations
AI in Molecular Research
The integration of artificial intelligence (AI) in molecular research has opened new avenues for studying and optimizing 3-oxo-delta4-steroids. AI models can assist in molecular design, potentially leading to more effective therapeutic agents derived from these steroids .
Mechanism of Action
The mechanism of action of 3-oxo-delta4-steroids involves their interaction with specific enzymes and receptors in the body. For example, 3-oxo-5-beta-steroid 4-dehydrogenase catalyzes the reduction of 3-oxo-delta4-steroids to their corresponding 5-beta-reduced forms . This enzyme plays a crucial role in the metabolism of various steroid hormones and bile acids .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-delta1-steroid: Contains a double bond between the first and second carbon atoms.
3-Oxo-5beta-steroid: Lacks the double bond between the fourth and fifth carbon atoms.
Uniqueness
3-Oxo-delta4-steroids are unique due to their specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZLHAVPJYYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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